4-Tert-butyl-2-hydroxybenzamide
Description
4-Tert-butyl-2-hydroxybenzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position and a hydroxyl group at the ortho position of the benzamide core. The tert-butyl group enhances steric bulk and lipophilicity, while the hydroxyl group introduces hydrogen-bonding capability, influencing solubility and reactivity .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-tert-butyl-2-hydroxybenzamide |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)7-4-5-8(10(12)14)9(13)6-7/h4-6,13H,1-3H3,(H2,12,14) |
InChI Key |
LDCZDFYPSSDDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-hydroxybenzamide typically involves the condensation of 4-tert-butyl-2-hydroxybenzoic acid with an amine. One common method is the direct condensation of the carboxylic acid with the amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of 4-tert-butyl-2-hydroxybenzamide can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation of the hydroxyl group can yield 4-tert-butyl-2-hydroxybenzaldehyde.
- Reduction of the amide group can produce 4-tert-butyl-2-hydroxybenzylamine.
- Substitution reactions can lead to various derivatives depending on the substituent introduced .
Scientific Research Applications
4-Tert-butyl-2-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the benzamide ring significantly alter molecular properties. Below is a comparative analysis of key analogs:
*Estimated properties based on structural analogs.
Key Observations:
- Reactivity : Boronate esters () and thiadiazol moieties () introduce sites for chemical modifications or biological interactions, broadening application scope .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
